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Uridine-2',3'-cyclic Monophosphate Sodium Salt - 15718-50-0

Uridine-2',3'-cyclic Monophosphate Sodium Salt

Catalog Number: EVT-1488976
CAS Number: 15718-50-0
Molecular Formula: C₉H₁₀N₂NaO₈P
Molecular Weight: 328.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Uridine 2’,3’-cyclic phosphate is a substrate for the enzyme 2’,3’-cyclic nucleotide-3’-phosphodiesterase (CNPase, EC 3.1.4.37) which hydrolyses it to Uridine 2’-phosphate . It is a novel anticancer agent that has been shown to inhibit the growth of cancer cells in vitro and in vivo . It is extensively used in molecular biology and biochemistry research due to its role as a cyclic nucleotide, which is a pivotal secondary messenger in cellular processes .

Synthesis Analysis

Uridine 2’,3’-cyclic phosphate is a substrate for the enzyme 2’,3’-cyclic nucleotide-3’-phosphodiesterase (CNPase, EC 3.1.4.37) which hydrolyses it to Uridine 2’-phosphate . Its sodium salt form enhances its solubility in aqueous solutions, making it a convenient reagent for in vitro experiments .

Molecular Structure Analysis

The molecular formula of Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is C9H10N2NaO8P . The structure is represented by the SMILES notation: C1=CN(C(=O)NC1=O)[C@H]2[C@H]3C@@HCO)OP(=O)(O3)[O-].[Na+] .

Chemical Reactions Analysis

Uridine 2’,3’-cyclic phosphate is a substrate for the enzyme 2’,3’-cyclic nucleotide-3’-phosphodiesterase (CNPase, EC 3.1.4.37) which hydrolyses it to Uridine 2’-phosphate . In both the RNA maturation and turnover mechanisms, enzymatic cleavage of RNA molecules plays a crucial role .

Physical And Chemical Properties Analysis

The molecular formula of Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is C9H10N2NaO8P . Its sodium salt form enhances its solubility in aqueous solutions, making it a convenient reagent for in vitro experiments .

Overview

Uridine-2',3'-cyclic monophosphate sodium salt is a cyclic nucleotide that plays significant roles in various biological processes. It is a cyclic phosphate ester derived from uridine, a nucleoside that is essential for RNA synthesis. This compound has garnered attention due to its potential applications in molecular biology and pharmacology.

Source

Uridine-2',3'-cyclic monophosphate sodium salt can be obtained from the cyclization of uridine monophosphate under specific conditions. It is also produced endogenously in cells through the degradation of RNA by ribonucleases, particularly RNase I in Escherichia coli .

Classification

This compound belongs to the class of cyclic nucleotides, which are characterized by a phosphate group that forms a cyclic structure with the ribose sugar. Cyclic nucleotides are crucial signaling molecules within cells and are involved in various metabolic pathways.

Synthesis Analysis

Methods

The synthesis of Uridine-2',3'-cyclic monophosphate sodium salt typically involves cyclizing uridine monophosphate. One notable method is microwave-assisted synthesis, which provides a one-pot reaction starting from commercially available nucleosides using cyclophosphorylating reagents .

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature and time, to ensure high yields and purity of the product. The cyclization reaction generally proceeds through the formation of a phosphodiester bond between the 2' and 3' hydroxyl groups of the ribose sugar, leading to the formation of the cyclic structure.

Molecular Structure Analysis

Structure

Uridine-2',3'-cyclic monophosphate sodium salt has a unique molecular structure characterized by its cyclic phosphate group attached to the ribose sugar. The molecular formula is C10_{10}H12_{12}N2_{2}NaO7_{7}P, and its molecular weight is approximately 328.20 g/mol .

Data

The compound features a ribose sugar backbone with nitrogenous base uracil attached at the 1' position. The cyclic nature of the molecule is crucial for its biological activity, allowing it to participate in various enzymatic reactions.

Chemical Reactions Analysis

Reactions

Uridine-2',3'-cyclic monophosphate sodium salt participates in several biochemical reactions, primarily as a substrate or inhibitor in enzymatic processes. For instance, it acts as an inhibitor of viral RNA polymerase, thereby preventing viral replication by blocking mRNA synthesis .

Technical Details

The compound's reactivity can be attributed to its cyclic phosphate group, which can undergo hydrolysis or participate in phosphorylation reactions. Understanding these reactions is essential for developing therapeutic agents targeting viral infections.

Mechanism of Action

Process

The mechanism of action of Uridine-2',3'-cyclic monophosphate sodium salt involves its interaction with enzymes that recognize cyclic nucleotides. By binding to viral RNA polymerase, it disrupts the enzyme's ability to synthesize RNA, effectively halting viral replication .

Data

Research indicates that this compound may also influence cellular signaling pathways by modulating intracellular levels of cyclic nucleotides, thereby affecting various physiological processes such as cell growth and differentiation.

Physical and Chemical Properties Analysis

Physical Properties

Uridine-2',3'-cyclic monophosphate sodium salt is typically presented as a white to off-white powder. It is soluble in water, which facilitates its use in biological assays and experiments.

Chemical Properties

The compound exhibits stability under neutral pH conditions but may hydrolyze under extreme acidic or basic environments. Its reactivity profile makes it suitable for various applications in biochemical research.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of Uridine-2',3'-cyclic monophosphate sodium salt during synthesis.

Applications

Scientific Uses

Uridine-2',3'-cyclic monophosphate sodium salt has several applications in scientific research:

  • Molecular Biology: It serves as a tool for studying RNA metabolism and signaling pathways.
  • Pharmacology: Its role as an inhibitor of viral RNA polymerase makes it a candidate for antiviral drug development.
  • Cell Biology: Researchers utilize this compound to investigate cellular responses to stress and motility mechanisms in bacteria .
Chemical Characterization and Structural Analysis

Molecular Identity and Stereochemical Configuration

Uridine-2',3'-cyclic monophosphate sodium salt (2',3'-cUMP sodium) is a nucleotide derivative with the systematic name sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione [6] [10]. Its molecular formula is C₉H₁₀N₂NaO₈P, and it has a molecular weight of 328.15–328.20 g/mol [2] [3] [10]. The compound’s identity is defined by its CAS Registry Number 15718-50-0, which distinguishes it from isomeric forms like uridine-3',5'-cyclic monophosphate (CAS 56632-58-7) [7] [10].

The stereochemistry of 2',3'-cUMP sodium is critical to its function. The ribose ring adopts a C3'-endo puckering conformation, while the cyclic phosphate bridges the 2' and 3' carbons, forming a bicyclic [3.1.0] ring system [6] [9]. This rigid structure arises from the cis fusion of the dioxaphospholane ring to the furanose moiety, restricting conformational flexibility. The sodium counterion enhances crystallinity and solubility by neutralizing the negative charge on the phosphate group [10].

Table 1: Molecular Identity of Uridine-2',3'-cyclic Monophosphate Sodium Salt

PropertyValue
CAS Number15718-50-0
IUPAC NameSodium 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione
Molecular FormulaC₉H₁₀N₂NaO₈P
Molecular Weight328.15–328.20 g/mol
StereochemistryAll-ribo configuration (β-D-ribofuranose)

Physicochemical Properties: Solubility, Stability, and Spectroscopic Profiles

Solubility and Stability: The sodium salt form significantly enhances this compound’s aqueous solubility compared to its free acid counterpart, facilitating precise concentration control in experimental settings [2] [4]. It is typically supplied as a white to off-white powder with a purity of ≥95% (HPLC) [8]. Stability assessments indicate that the compound requires storage at –20°C for long-term preservation, though it tolerates short-term exposure (up to one week) to ambient temperatures [8]. The cyclic phosphate bond is susceptible to enzymatic and alkaline hydrolysis, necessitating pH-controlled environments (optimal near pH 7.5) during experimental use [9].

Spectroscopic Profiles:

  • UV-Vis Spectroscopy: Exhibits a characteristic absorption maximum (λ_max) at 262 nm in Tris-HCl buffer (pH 7.5), with a molar extinction coefficient (ε) of 9.8 L·mmol⁻¹·cm⁻¹ [8]. This profile aligns with the uracil chromophore and aids in concentration quantification.
  • Chromatography: HPLC analysis confirms ≥95% purity under standard reverse-phase conditions [8].
  • Mass Spectrometry: The monoisotopic mass is 328.007 Da, and fragmentation patterns show diagnostic peaks corresponding to the uracil moiety (m/z 112) and cyclic phosphate (m/z 79) [10].

Table 2: Physicochemical and Analytical Properties

PropertyValue/Description
Physical FormWhite to off-white powder
SolubilityHighly soluble in water (>50 mg/mL)
Storage Conditions–20°C (long-term); ambient (short-term)
UV λ_max262 nm (ε = 9.8 L·mmol⁻¹·cm⁻¹)
HPLC Purity≥95% (standard conditions)
Stability ConsiderationsAvoid alkaline pH and nucleases

Comparative Analysis with Other Cyclic Nucleotides (e.g., 3',5'-cNMPs)

Structural Differences: Unlike 3',5'-cyclic nucleotides (e.g., 3',5'-cAMP), which feature a six-membered phosphoester ring, 2',3'-cUMP contains a five-membered cyclic phosphate ring bridging the 2' and 3' ribose positions [5] [9]. This difference imposes distinct conformational constraints: 3',5'-cNMPs adopt a flexible "crown" structure suitable for protein binding, whereas 2',3'-cUMP’s fused ring system enhances rigidity (see Table 3).

Functional Implications:

  • Biological Roles: 2',3'-cUMP is primarily an RNA degradation intermediate produced during ribonuclease (RNase) activity [9]. In contrast, 3',5'-cNMPs like cAMP serve as second messengers in signal transduction (e.g., G-protein-coupled receptor pathways) [5] [7].
  • Biochemical Interactions: 2',3'-cUMP acts as a competitive inhibitor of enzymes like alkaline phosphatase, which hydrolyzes p-nitrophenyl phosphate [3] [5]. It also modulates ribonucleotide reductase and viral RNA polymerase, implicating it in anticancer and antiviral mechanisms [1].
  • Metabolic Stability: The 2',3'-cyclic phosphate bond is more labile than 3',5'-bonds due to ring strain, making it a transient metabolite in RNA catabolism [9].

Table 3: Structural and Functional Comparison of Cyclic Nucleotides

Feature2',3'-cUMP Sodium Salt3',5'-cNMPs (e.g., 3',5'-cAMP)
Cyclic Ring Size5-membered (dioxaphospholane)6-membered (1,3,2-dioxaphosphorinane)
Ribose ConformationC3'-endo; rigid bicyclic systemC2'-endo/C3'-exo; flexible crown
Biological OriginRNA degradation (RNase cleavage)Synthesis by adenylate cyclase
Primary RoleRNA intermediate; enzyme inhibitorSecond messenger signaling
Enzyme TargetsRibonucleotide reductase, RNA polymeraseProtein kinase A, ion channels

Compound Nomenclature

Properties

CAS Number

15718-50-0

Product Name

Uridine-2',3'-cyclic Monophosphate Sodium Salt

IUPAC Name

sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione

Molecular Formula

C₉H₁₀N₂NaO₈P

Molecular Weight

328.15

InChI

InChI=1S/C9H11N2O8P.Na/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14;/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1

SMILES

C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+]

Synonyms

Uridine Cyclic 2’,3’-(Hydrogen Phosphate) Monosodium Salt;

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